molecular formula C18H26N2O4S B2767968 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 1219905-32-4

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No.: B2767968
CAS No.: 1219905-32-4
M. Wt: 366.48
InChI Key: GCHFBSXLXHHKIB-UHFFFAOYSA-N
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Description

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a cyclopropylsulfonyl group and an ethanone moiety linked to a 4-isopropylphenoxy group. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone typically involves multiple steps:

  • Formation of the Piperazine Intermediate:

    • Starting with piperazine, the cyclopropylsulfonyl group is introduced using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
    • Reaction conditions: Room temperature, solvent like dichloromethane.
  • Attachment of the Ethanone Moiety:

    • The intermediate is then reacted with 2-chloro-1-(4-isopropylphenoxy)ethanone.
    • Reaction conditions: Elevated temperature, solvent like acetonitrile, and a base such as potassium carbonate.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Implementation of purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can target the ethanone moiety, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenoxy group, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride; solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles (e.g., amines, thiols); solvents like dimethylformamide or ethanol.

Major Products:

  • Oxidation products: Sulfone derivatives.
  • Reduction products: Alcohol derivatives.
  • Substitution products: Varied depending on the nucleophile used.

Scientific Research Applications

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.

Comparison with Similar Compounds

    1-(4-(Methylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone: Similar structure but with a methylsulfonyl group instead of cyclopropylsulfonyl.

    1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methylphenoxy)ethanone: Similar structure but with a methylphenoxy group instead of isopropylphenoxy.

Uniqueness: 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is unique due to the combination of its cyclopropylsulfonyl and isopropylphenoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-14(2)15-3-5-16(6-4-15)24-13-18(21)19-9-11-20(12-10-19)25(22,23)17-7-8-17/h3-6,14,17H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHFBSXLXHHKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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